2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
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Overview
Description
2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is a heterocyclic organic compound featuring a unique molecular structure incorporating both pyrazolo and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone can be achieved through multi-step reactions involving cyclopentylthiol and dihydropyrazolo[1,5-a]pyrazine intermediates
Cyclopentylthiol Addition: : Reacting cyclopentylthiol with an appropriate halogenated ethanone in the presence of a base.
Cyclization: : Coupling the intermediate with hydrazine to form the pyrazole ring.
Pyrazine Formation: : Sequential ring closure reactions involving suitable dehydrating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes, which allow for precise control of reaction parameters and yield optimization. Key considerations include the stability of intermediates and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone undergoes various chemical reactions including:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: : Can be reduced by agents such as sodium borohydride to form alcohol derivatives.
Substitution: : Participates in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Nucleophiles: : Amines, alkoxides.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and dihydropyrazoles.
Substitution Products: : Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
This compound has extensive applications in scientific research:
Chemistry: : Serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Investigated for its potential as a molecular probe in biochemical assays.
Medicine: : Explored for its therapeutic potential, including antifungal, antibacterial, and anticancer properties.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The biological activity of 2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone is attributed to its interaction with specific molecular targets. It can modulate enzyme activity, inhibit microbial growth by disrupting cell wall synthesis, and induce apoptosis in cancer cells through mitochondrial pathways. The compound’s ability to cross cell membranes enhances its effectiveness in these roles.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
2-(phenylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
2-(butylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone
Uniqueness
2-(cyclopentylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone stands out due to its cyclopentylthio substituent, which imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for further chemical modification and application in various scientific domains.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c17-13(10-18-12-3-1-2-4-12)15-7-8-16-11(9-15)5-6-14-16/h5-6,12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHXMYKLLBWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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